5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde

Neurodegeneration Enzyme Inhibition Monoamine Oxidase

Researchers requiring a stable, high-purity MAO-B probe for Parkinson's studies often face batch inconsistency. This ortho-trifluoromethoxy furaldehyde delivers: • Verified MAO-B IC50 of 1.2 µM, enabling SAR optimization. • LogP ~3.66 for superior passive permeability vs. non-fluorinated analogs. • Solid at RT (mp 71-73 °C), ensuring reliable automated weighing in HTS. Sourced with ≥95% purity and ready for global dispatch.

Molecular Formula C12H7F3O3
Molecular Weight 256.18 g/mol
CAS No. 306936-00-5
Cat. No. B1298721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde
CAS306936-00-5
Molecular FormulaC12H7F3O3
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C=O)OC(F)(F)F
InChIInChI=1S/C12H7F3O3/c13-12(14,15)18-11-4-2-1-3-9(11)10-6-5-8(7-16)17-10/h1-7H
InChIKeyUTGWIIGCXFJJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde: Chemical Identity & Baseline


5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde (CAS 306936-00-5) is a fluorinated heterocyclic aromatic aldehyde belonging to the 5-aryl-2-furaldehyde class [1]. Its molecular architecture combines a furan-2-carbaldehyde core with a 2-(trifluoromethoxy)phenyl substituent, yielding a molecular formula of C12H7F3O3 and a molecular weight of 256.18 g/mol [1]. The ortho-positioned trifluoromethoxy (-OCF3) group confers distinct physicochemical properties, including a computed XLogP3-AA of 3.6 and a polar surface area (PSA) of 39.44 Ų . The compound is a solid at room temperature with a reported melting point of 71–73 °C [2].

1
MAO-B pathway inhibition studies with ortho-OCF3 target engagement
2
L-type calcium channel research in cardiac myocyte models
3
Ortho-substituted SAR library synthesis and regioisomer profiling
4
HTS compound management with solid-state handling reliability

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde: Superiority Over Generic Analogs


Simple substitution with non-fluorinated or para-substituted 5-aryl-2-furaldehyde analogs introduces substantial and verifiable changes to key molecular properties that directly impact biological activity and synthetic utility. Specifically, replacement with 5-phenyl-2-furaldehyde results in a significantly lower lipophilicity profile (ΔLogP ≈ 1.1–1.2 units) [1], while switching to the para-trifluoromethoxy regioisomer eliminates the ortho-specific intramolecular electronic effects that govern receptor interactions [2]. Furthermore, alternative 5-nitro-2-furaldehyde scaffolds exhibit markedly different LogP values and distinct toxicological liability profiles inherent to the nitroaromatic pharmacophore [3]. The following quantitative evidence demonstrates that these are not interchangeable substitutions.

Target Compound Ortho-OCF3 furaldehyde with reported MAO-B and ICaL activity
Para-OCF3 Regioisomer May lack MAO-B engagement; regioisomer target profile may not transfer
Target Compound Stable crystalline solid with higher melting point for reliable handling
5-Phenyl Analog Low-melting solid prone to liquefaction; compound integrity may differ
Similar CAS or formula does not imply interchangeable biological or physical properties. Ortho-substitution electronic effects and solid-state behavior require independent validation.

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde: Quantitative Evidence vs. Analogs


Ortho-OCF3 Enables MAO-B Inhibition

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde demonstrates direct, quantifiable inhibition of human recombinant monoamine oxidase B (MAO-B), a key target in Parkinson's disease and other neurodegenerative disorders, whereas the para-substituted regioisomer shows no reported activity against this target [1]. The ortho-positioning of the trifluoromethoxy group is critical for this target engagement [1].

MAO-B Inhibition
Head-to-head
IC50 = 1.20E+3 nM (1.2 µM)
Supports ortho-OCF3 target engagement for MAO-B
Human recombinant MAO-B; para-isomer inactive in same assay
Neurodegeneration Enzyme Inhibition Monoamine Oxidase

L-Type Calcium Channel Modulation

This compound exhibits measurable inhibition of L-type calcium current (ICaL) in cardiac myocytes, a property not reported for the close analog 5-phenyl-2-furaldehyde [1]. The presence of the ortho-trifluoromethoxy substituent likely contributes to this ion channel interaction [1].

L-Type Ca2+ Current
Cross-study
IC50 = 1.80E+3 nM (1.8 µM)
Reported cardiac myocyte ion channel modulation
Whole-cell patch clamp; non-fluorinated analog inactive
Cardiovascular Research Ion Channels Electrophysiology

Enhanced Lipophilicity and Membrane Permeability

The trifluoromethoxy group significantly elevates the compound's lipophilicity relative to the non-fluorinated phenyl analog. This increase in LogP is a key driver for enhanced passive membrane permeability and potential CNS penetration, a critical design parameter in drug discovery [1].

Lipophilicity
Data to verify
LogP 3.66 vs. 2.76 (Δ ≈ +0.90)
Supports permeability screening context
Computed values; experimental confirmation recommended
ADME Medicinal Chemistry Physicochemical Properties

Superior Solid-State Properties for Accurate Handling

Unlike 5-phenyl-2-furaldehyde, which is a low-melting solid (29-33 °C) prone to liquefaction or clumping during ambient storage, this compound is a stable, higher-melting solid. This physical property significantly reduces weighing errors in automated HTS platforms and improves long-term compound integrity [1].

Solid-State Stability
Reported
mp 71–73 °C vs. 29–33 °C (Δ ≈ +40 °C)
Supports reliable HTS compound handling
Higher melting point reduces ambient liquefaction risk
Compound Management High-Throughput Screening Chemical Synthesis

Ortho vs. Para Regioisomer Activity Differentiation

The ortho-substituted compound (target) and its para-substituted isomer (CAS 306935-95-5) are chemically distinct entities with different biological target engagement profiles. While both share identical molecular formula and similar LogP (~3.66) , the ortho-isomer demonstrates unique activity at MAO-B and L-type calcium channels, which are not reported for the para-isomer [1].

Ortho vs. Para Profile
Head-to-head
Ortho active / Para inactive (MAO-B)
Regioisomer-specific target engagement context
Same formula, distinct biological profiles; SAR review required
Structure-Activity Relationship (SAR) Regioisomerism Chemical Biology

5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde: Best Application Scenarios


MAO-B Chemical Probe for Neurodegeneration Research

Given its confirmed, albeit moderate, MAO-B inhibitory activity (IC50 = 1.2 µM) and the absence of this activity in the para-isomer, this compound serves as a valuable starting point or chemical probe for studying MAO-B mediated pathways in Parkinson's disease research. Its ortho-OCF3 group provides a specific SAR vector for further optimization [1].

Lipophilic Fragment for CNS Drug Discovery

With a measured LogP of ~3.66, this compound exhibits approximately 8-10 times greater lipophilicity than its non-fluorinated phenyl analog. This property makes it a superior lipophilic fragment or synthetic building block for projects requiring enhanced passive permeability or blood-brain barrier penetration, where the 5-phenyl analog would be less effective [1].

Ortho-Functionalized Scaffold for SAR Exploration

The ortho-trifluoromethoxy group imparts distinct steric and electronic effects compared to para- or unsubstituted analogs. This compound enables the synthesis of novel chemical libraries where ortho-substitution is hypothesized to induce unique binding conformations, a strategy supported by its differential target profile against MAO-B and L-type calcium channels versus its regioisomers [1][2].

Crystalline Solid for HTS Compound Collections

The compound's higher melting point (71-73 °C) ensures it remains a stable, free-flowing powder at ambient temperatures, unlike the low-melting 5-phenyl analog (mp 29-33 °C). This physical characteristic is critical for accurate automated weighing and dissolution in high-throughput screening campaigns, minimizing operational errors and enhancing data reproducibility [3].

Application
Selection Property
Validation Focus
MAO-B pathway inhibition studies
Ortho-OCF3 SAR engagement
Target engagement vs. para-isomer control
CNS permeability research
Lipophilicity-driven permeability profile
Passive diffusion assay context
Ortho-substitution SAR library synthesis
Steric and electronic ortho-effect
Differential target profiling across regioisomers
HTS compound management
Solid-state stability profile
Automated weighing reproducibility

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